3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole
Description
This compound is a pyrazole derivative featuring a 2-chloro-6-fluorobenzyloxy group at the para position of the central phenyl ring and a 2,4-difluorophenylsulfonyl substituent at the pyrazole nitrogen.
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(2,4-difluorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O3S/c23-18-2-1-3-19(25)17(18)13-31-16-7-4-14(5-8-16)21-10-11-28(27-21)32(29,30)22-9-6-15(24)12-20(22)26/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIPLLKMSFACMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole (CAS No. 477710-96-6) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H18ClF2N2O3
- Molecular Weight : 436.86 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. Pyrazole derivatives are known to exhibit diverse pharmacological effects due to their ability to modulate biochemical pathways.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have been reported to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that pyrazole compounds can exhibit antimicrobial effects against various pathogens.
- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Mechanism
In a study published in Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines (IL-6, TNF-alpha) in vitro, indicating its potential as a therapeutic agent for conditions like rheumatoid arthritis .
Case Study: Anticancer Activity
A recent study evaluated the anticancer properties of this compound on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of Bcl-2 proteins, suggesting its utility in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Data Table
Key Research Findings and Implications
- Fluorination: The 2,4-difluorophenylsulfonyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Sulfonyl vs. Triazole Moieties : Unlike triazole-based fungicides (e.g., tebuconazole), the pyrazole core may reduce off-target effects in humans, a critical advantage in drug design .
- Substitution Patterns : Para-substituted benzyloxy groups (vs. meta) could optimize binding to fungal CYP51 or similar targets, as seen in crystal structures of related pyrazolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
